2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is a chemical compound that features both an oxirane (epoxide) group and a thiazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane group is known for its high reactivity, while the thiazole ring is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole typically involves the reaction of 3-(oxiran-2-ylmethoxy)benzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The oxirane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole involves its interaction with various molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. The thiazole ring can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide
- 4-(Oxiran-2-ylmethoxy)phenylpropanoate
- 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
Uniqueness
2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole is unique due to the combination of its oxirane and thiazole functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[3-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-9(12-13-4-5-16-12)6-10(3-1)14-7-11-8-15-11/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLBKHNCBALXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.